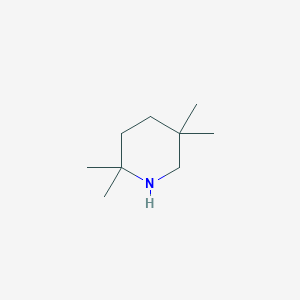

2,2,5,5-Tetramethylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

123250-75-9 |

|---|---|

Molecular Formula |

C9H19N |

Molecular Weight |

141.25 g/mol |

IUPAC Name |

2,2,5,5-tetramethylpiperidine |

InChI |

InChI=1S/C9H19N/c1-8(2)5-6-9(3,4)10-7-8/h10H,5-7H2,1-4H3 |

InChI Key |

UHNYTSYXSSGCHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(NC1)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,5,5 Tetramethylpyrrolidine and Pyrroline Systems

Strategies Involving Six-Membered Ring Piperidine (B6355638) Precursors

A prominent and widely utilized strategy for synthesizing 2,2,5,5-tetramethylpyrrolidine (B8739487) derivatives involves the ring contraction of corresponding 2,2,6,6-tetramethylpiperidine (B32323) precursors. This transformation is a key step in accessing the five-membered ring system from more readily available six-membered ring starting materials. mdpi.comnih.gov

The Favorskii rearrangement is a cornerstone method for the ring contraction of α-halo ketones to produce carboxylic acid derivatives. In this context, it is applied to α-halogenated derivatives of 4-oxo-2,2,6,6-tetramethylpiperidine (also known as triacetonamine) to yield the desired five-membered pyrrolidine (B122466) ring. mdpi.comclockss.org The reaction typically proceeds by treating a halogenated ketopiperidine, such as 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidine, with a base. mdpi.comnih.gov This approach is versatile, allowing for the synthesis of various functionalized pyrrolidine and pyrroline (B1223166) systems by selecting different nucleophiles. mdpi.com

The reaction of halogenated 4-oxo-2,2,6,6-tetramethylpiperidines with alkoxides, such as sodium methoxide (B1231860) in methanol (B129727), leads to a Favorskii rearrangement that produces 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid esters. acs.orgresearchgate.net For instance, 3-bromo-4-oxo-2,2,6,6-tetramethylpiperidine-1-oxyl can react with sodium alkoxides to provide a direct route to esters of 3-carboxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl. researchgate.net The process involves the contraction of the six-membered piperidine ring to the five-membered pyrrolidine ring. researchgate.net

Table 1: Synthesis of Pyrrolidine/Pyrroline Esters via Favorskii Rearrangement

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Bromo-4-oxo-2,2,6,6-tetramethylpiperidine-1-oxyl | Sodium methoxide in methanol | 3-Methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl | Not specified | acs.org |

When the Favorskii rearrangement of a halogenated ketopiperidine is performed in the presence of ammonia (B1221849) or amines, the resulting product is a carboxamide derivative. mdpi.comclockss.org A common starting material, 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidine-1-oxyl, yields 3-carboxy-2,2,5,5-tetramethylpyrroline-1-oxyl upon treatment with ammonium (B1175870) hydroxide (B78521) followed by sodium hydroxide. clockss.org This carboxylic acid can then be converted to a primary carboxamide. More directly, reacting 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidine with piperidine can form the corresponding piperidine amide derivative directly in high yield. nih.gov This method provides a convenient route to synthesize various N-substituted 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamides, which are valuable as antiarrhythmic agents and synthetic intermediates. acs.org

Table 2: Synthesis of Pyrrolidine/Pyrroline Carboxamides

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidine | 1. NH₄OH 2. NaOH | 3-Carboxy-2,2,5,5-tetramethylpyrroline-1-oxyl | Not specified | clockss.org |

| 3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidine | Piperidine, TEA, H₂O, 50°C | N-Piperidinyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide | 89% | nih.gov |

Electrochemical methods offer a green and sustainable alternative for synthesizing pyrrolidine derivatives from piperidine precursors. nih.gov These reactions are driven by direct electron transfer at electrodes and can generate highly reactive species under mild, ambient conditions. nih.gov Anodic oxidation has been demonstrated as a viable route for the synthesis of piperidine and pyrrolidine derivatives. nih.gov For example, the electrochemical halogenation of 4-oxo-2,2,6,6-tetramethylpiperidine in the presence of sodium methoxide can induce a Favorskii rearrangement to form 3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine. researchgate.net Other electrochemical approaches, such as the electroreductive cyclization of imines with dihaloalkanes, have also been developed for synthesizing pyrrolidine rings, often with improved yields and scalability using flow microreactors. nih.govnih.gov

Favorskii Rearrangement Approaches from 4-Oxo-2,2,6,6-tetramethylpiperidine Derivatives

Direct Synthesis and Functionalization of the 2,2,5,5-Tetramethylpyrrolidine/Pyrroline Core

Beyond ring contraction, methods exist for the direct synthesis of the tetramethylpyrrolidine skeleton or for the functionalization of a pre-formed ring. One of the foundational methods for synthesizing the pyrroline N-oxide precursor involves the reductive cyclization of γ-nitroketones. mdpi.com These nitrones can then be reacted with organometallic reagents to introduce substituents and form the final pyrrolidine nitroxides. mdpi.com For example, a Michael addition between a nitro compound and an α,β-unsaturated ketone can generate a γ-nitroketone, which upon reductive cyclization with Zn/NH₄Cl yields a 2,2,5,5-tetramethyl-1-pyrroline-1-oxide derivative. mdpi.com

Another approach involves the synthesis of a diamagnetic precursor, 1-methoxy-2,2,5,5-tetramethylpyrrolidine-3,4-dione, which can be condensed with various 1,2-diamines to create fused heterocyclic systems like pyrazines and quinoxalines. thieme-connect.com The nitroxide functionality can be restored in a final deprotection/oxidation step. thieme-connect.com Functionalization can also be achieved via conjugate addition to α,β-unsaturated pyrroline ketones. For instance, the addition of HCN to 3-acetyl-2,2,5,5-tetramethyl-3-pyrroline-1-oxyl yields a cyanoketone (B1222219) derivative, which serves as a building block for further elaboration. cdnsciencepub.com

Preparation of 2,2,5,5-Tetramethyl-3-Pyrrolidinecarboxamidersc.org

The synthesis of 2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide can be achieved from its pyrroline precursor, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide. lookchem.comfishersci.nofishersci.iethermofisher.cn This starting material serves as a key intermediate in the production of the saturated pyrrolidine ring system. lookchem.comfishersci.nofishersci.ie The conversion involves the reduction of the double bond within the pyrroline ring. A common method to achieve this is through catalytic hydrogenation.

In a typical procedure, the pyrroline carboxamide is dissolved in a suitable solvent, such as methanol or ethanol, and subjected to hydrogenation over a catalyst like Raney Nickel. clockss.org The reaction is carried out under a hydrogen atmosphere until the uptake of hydrogen ceases, indicating the complete saturation of the double bond. The catalyst is then removed by filtration, and the solvent is evaporated to yield the crude 2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide. This product can be further purified by recrystallization.

An alternative, though less direct, route involves the reduction of the corresponding nitroxide, 3-carbamoyl-2,2,5,5-tetramethyl-1-oxyl-pyrrolidine, which can be prepared from 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide. lookchem.com However, for the direct synthesis of the diamagnetic pyrrolidinecarboxamide, catalytic hydrogenation of the pyrroline is a more straightforward approach.

Oxidation to Form Stable Nitroxyl (B88944) Radicals (e.g., 2,2,5,5-Tetramethylpyrrolidine-N-oxyl)lookchem.comfishersci.nofishersci.ie

The oxidation of the secondary amine in the 2,2,5,5-tetramethylpyrrolidine ring system to a stable nitroxyl radical is a crucial transformation for applications such as spin labeling. rsc.orgrsc.org The remarkable stability of these hindered nitroxide radicals allows for their isolation, characterization, and storage under normal laboratory conditions. rsc.org This stability arises from the steric hindrance provided by the four methyl groups adjacent to the nitroxyl moiety, which prevents disproportionation reactions. nih.gov

General Oxidative Methodslookchem.comfishersci.nofishersci.ie

The oxidation of hindered secondary amines is the most prevalent method for generating nitroxide radicals. rsc.orgrsc.org This conversion is typically accomplished using an oxidizing agent that can selectively oxidize the amine functionality without cleaving the ring or affecting other functional groups present in the molecule. The general reaction involves the removal of a hydrogen atom from the nitrogen and the subsequent formation of the N-O• bond.

The process often proceeds through intermediate species like a hydroxylamine (B1172632), which is then further oxidized to the nitroxyl radical. rsc.org The choice of oxidant and reaction conditions is critical to achieve high yields and purity of the desired nitroxyl radical.

Specific Oxidants and Reaction Conditionsfishersci.nofishersci.ie

Several oxidizing agents have been effectively employed for the synthesis of nitroxyl radicals from hindered amines.

Hydrogen Peroxide with a Catalyst: A widely used and industrially viable method involves the oxidation of the hindered amine with hydrogen peroxide in the presence of a catalyst. rsc.orgrsc.orggoogle.com

Catalysts: Sodium tungstate (B81510) (Na₂WO₄) is a common and effective catalyst for this reaction. rsc.orgrsc.orggoogle.com Phosphotungstic acid can also be used. rsc.orggoogle.com

Reaction Conditions: The reaction is typically carried out in an aqueous solution or a mixture of water and an organic solvent like methanol or ethanol. rsc.org An excess of hydrogen peroxide is generally used. rsc.org The reaction temperature can range from room temperature to elevated temperatures (40-80°C) to increase the reaction rate and yield. google.com The pH of the reaction mixture is often kept basic, as protonation of the amine can slow down the reaction. rsc.org

Organic Peracids: Organic peracids, such as meta-chloroperbenzoic acid (m-CPBA), are also powerful oxidants for this transformation. rsc.org

Reaction Conditions: These oxidations are performed in organic solvents like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) at controlled temperatures, often starting at low temperatures (e.g., 0°C or -10°C) and then allowing the reaction to proceed at room temperature. rsc.org This method is particularly useful for substrates that may be sensitive to the aqueous and sometimes basic conditions of the hydrogen peroxide method. rsc.org

The choice between these methods depends on the specific substrate, its solubility, and the presence of other functional groups that might be sensitive to the reaction conditions. For instance, hydrolytically unstable groups like esters might be better handled with the m-CPBA method in an organic solvent. rsc.org

Below is a table summarizing the common oxidative methods for the formation of 2,2,5,5-tetramethylpyrrolidine-N-oxyl and related nitroxyl radicals.

| Oxidant System | Catalyst | Solvent(s) | Typical Temperature | Key Features |

| Hydrogen Peroxide (H₂O₂) | Sodium Tungstate (Na₂WO₄) or Phosphotungstic Acid | Water, Methanol/Water, Ethanol/Water | 20-80 °C | Industrially applicable, cost-effective. rsc.orgrsc.orggoogle.com |

| meta-Chloroperbenzoic Acid (m-CPBA) | None | Dichloromethane, Chloroform | 0 °C to room temperature | Suitable for substrates sensitive to aqueous/basic conditions. rsc.org |

Structural Elucidation and Advanced Spectroscopic Characterization

Electron Paramagnetic Resonance (EPR) Spectroscopy for Nitroxyl (B88944) Radical Analysis

EPR spectroscopy is a highly sensitive technique for studying molecules with unpaired electrons, such as nitroxyl radicals. glenresearch.commdpi.com The EPR spectrum of a nitroxyl radical like TEMPO is characterized by a three-line pattern due to the hyperfine interaction between the unpaired electron and the nitrogen nucleus. researchgate.netmdpi.com The shape and splitting of these lines are exquisitely sensitive to the radical's local environment, including its rotational motion and the polarity of its surroundings. researchgate.netacs.org This sensitivity forms the basis for its widespread use as a spin probe and label. mdpi.comscbt.com

Spin Labeling Applications and Positional Specificity

Site-directed spin labeling (SDSL) is a powerful technique where a nitroxyl radical, such as a derivative of 2,2,5,5-tetramethylpiperidine or TEMPO, is covalently attached to a specific site on a macromolecule like a protein or nucleic acid. nih.govnih.gov This allows researchers to use EPR to gain information about the structure and dynamics at that precise location. nih.govnih.gov

The choice of the spin label and its attachment site is crucial. For instance, spin labels can be introduced into peptides and proteins using amino acid derivatives like 2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid (TOAC) or the alternative β-amino acid, 2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic acid (POAC). nih.govscispace.comresearchgate.net POAC has been shown to be advantageous in some cases due to easier coupling during peptide synthesis. nih.govresearchgate.net For nucleic acids, nitroxides can be attached to the bases, phosphate (B84403) backbone, or the sugar moiety. nih.govnih.gov For example, TEMPO has been attached to the 2'-position of the ribose sugar in RNA. nih.gov

The positional specificity of the spin label provides detailed insights. In a study on the transporter associated with antigen processing (TAP), peptides were labeled with 2,2,5,5-tetramethylpyrrolidine-1-oxyl and 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid at different positions. nih.gov The EPR data revealed that the mobility of the side-chains was highly restricted at the ends of the peptide but flexible in the central region, suggesting a specific binding conformation. nih.gov This highlights how the precise placement of the spin label can map out the local environment and dynamics of a biomolecule.

Conformational Studies via EPR

EPR spectroscopy of spin-labeled molecules provides a window into their conformational dynamics. nih.gov The rotational motion of the nitroxide label, reflected in the EPR lineshape, is sensitive to the flexibility of the region where it is attached. researchgate.net A spin label in a solvent-exposed or highly flexible region will tumble rapidly, resulting in sharp, narrow EPR lines. researchgate.net Conversely, a label in a more constrained or buried environment will have restricted motion, leading to broader EPR lines. researchgate.net

This principle has been used to study the conformational changes in proteins upon binding to other molecules. For example, by comparing the EPR spectra of a singly-labeled protein in its free (Apo) state and when complexed with DNA, researchers can detect changes in the local dynamics at the labeling site, indicating a conformational shift. rsc.org

Furthermore, by introducing two spin labels into a single macromolecule, pulsed EPR techniques like Double Electron-Electron Resonance (DEER) can be used to measure the distance between the two labels in the range of 1.5 to 8 nanometers. nih.gov These distance measurements provide crucial constraints for determining the three-dimensional structure and conformational changes of biomolecules. nih.govacs.org For instance, DEER studies on doubly labeled peptides bound to the TAP transporter helped to determine that the peptides bind in an extended, kinked structure. nih.gov

Spectroscopic Probes for Molecular Environment and Dynamics

Derivatives of this compound and its isomers serve as sensitive spectroscopic probes for their molecular environment. The hyperfine coupling constant (AN) and the g-factor of the nitroxyl radical are particularly sensitive to the polarity and proticity of the solvent. mdpi.commpg.de

A study of TEMPO and its hydrophilic derivative 4-oxo-TEMPO (TEMPONE) in water and tetrahydrofuran (B95107) (THF) using multifrequency EPR spectroscopy revealed significant differences in their solvation. acs.org In aqueous solutions, the amphiphilic TEMPO was found to be enclosed in a water shell that created a local environment of significantly reduced polarity. acs.org In contrast, the more hydrophilic TEMPONE did not exhibit this behavior. acs.org This demonstrates the ability of these probes to report on the micro-polarity of their immediate surroundings.

The rotational mobility of these probes, characterized by the rotational correlation time (τc), is another key parameter obtained from EPR spectra. researchgate.net This parameter reflects the viscosity of the local environment and the extent of interactions with surrounding molecules. By studying the temperature dependence of the EPR spectra of TEMPO in a polymer matrix like polypropylene, researchers can characterize the segmental mobility of the polymer chains. researchgate.net

The sensitivity of these probes extends to detecting weak intermolecular interactions. Even transient interactions can cause detectable changes in the isotropic nitrogen hyperfine coupling constant, Aiso(¹⁴N). mdpi.com This makes them valuable tools for studying a wide range of phenomena, from the accessibility of active sites to the properties of halogen bonds. mdpi.com

| Probe | Environment | Observed EPR Spectral Change | Reference |

| TEMPO | Aqueous Solution | Formation of a lower-polarity solvation shell | acs.org |

| TEMPONE | Aqueous Solution | No significant change in local polarity | acs.org |

| TEMPO | Polypropylene Matrix | Anisotropic spectra indicating restricted motion | researchgate.net |

| 4-amino-TEMPO derivatives | Membranes | Changes in membrane binding upon protonation | rsc.org |

| 4-alkanoyloxy-TEMPO | Micellar Systems | Location and reactivity vary with lipophilic chain length | researchgate.net |

Advanced Characterization Techniques in Mechanistic Studies

Beyond probing structure and dynamics, this compound derivatives, particularly TEMPO, are instrumental in elucidating reaction mechanisms. TEMPO is frequently used as a radical scavenger or trap. researchgate.netoup.com If the addition of TEMPO inhibits or quenches a reaction, it provides strong evidence for the involvement of radical intermediates. researchgate.netoup.com

For example, in a study of a photoredox-catalyzed borylation reaction, the addition of TEMPO completely suppressed the formation of the product, indicating that the reaction proceeds through a radical mechanism. researchgate.net Similarly, in the investigation of a copper-catalyzed enantioselective intramolecular alkene aminooxygenation, kinetic studies showed the reaction to be zero-order in TEMPO, and deuterium (B1214612) labeling experiments supported a mechanism involving the formation of a carbon radical that is then trapped by TEMPO. nih.gov

EPR spectroscopy itself can be used to directly observe and characterize radical intermediates in a reaction, providing invaluable mechanistic insights. In the study of the TEMPO-mediated homocoupling of aryl Grignard reagents, EPR, in conjunction with other techniques, provided evidence for the presence of biaryl radical anions as intermediates. rsc.org

Furthermore, the combination of EPR with other spectroscopic and computational methods offers a powerful approach for detailed mechanistic analysis. For instance, a combination of kinetic studies, EPR spectroscopy, electrochemical studies, and DFT calculations was used to investigate the mechanism of alcohol oxidation by TEMPO and a hypervalent iodine reagent. chemrxiv.org This multi-faceted approach led to an updated mechanism involving an iodine(V) species. chemrxiv.org Similarly, mechanistic studies of the Cu(NO₃)₂/TEMPO-catalyzed aerobic oxidation of alcohols to carboxylic acids involved the identification of a Cu(NO₃)₂–TEMPO adduct by mass spectrometry, supported by experimental and DFT studies. rsc.org

| Technique | Application in Mechanistic Study | Compound System | Key Finding | Reference |

| Radical Trapping | Probing for radical intermediates | Photoredox-catalyzed borylation | Reaction proceeds via a radical mechanism | researchgate.net |

| Kinetic Studies & Isotope Effects | Determining the rate-limiting step | Copper-catalyzed aminooxygenation | Cis-aminocupration is the rate-limiting step | nih.gov |

| EPR Spectroscopy | Detecting radical intermediates | TEMPO-mediated aryl Grignard homocoupling | Evidence for biaryl radical anion intermediates | rsc.org |

| Mass Spectrometry & DFT | Identifying key catalytic adducts | Cu(NO₃)₂/TEMPO-catalyzed alcohol oxidation | Proposed mechanism involves a Cu(NO₃)₂–TEMPO adduct | rsc.org |

| Combined Kinetic, Spectroscopic, & Computational Studies | Elucidating complex reaction pathways | TEMPO-hypervalent iodine oxidation of alcohols | Uncovered a new mechanism involving an iodine(V) species | chemrxiv.org |

Reactivity and Reaction Mechanisms of 2,2,5,5 Tetramethylpyrrolidine/pyrroline Nitroxyl Radicals

Radical Scavenging Mechanisms.mdpi.comresearchgate.net

Nitroxyl (B88944) radicals, including those derived from 2,2,5,5-tetramethylpyrrolidine (B8739487), are stable organic radicals that possess a nitroxyl group (>N-O•) with an unpaired electron. nih.gov This structural feature is responsible for their paramagnetic and antioxidant properties. nih.gov The reactivity of these radicals is significantly influenced by the heterocyclic ring structure and the nature of their substituents. nih.gov

Nitroxyl radicals, such as 3-carbamoyl-2,2,5,5-tetramethylpyrrolidine-N-oxyl (CmP), exhibit notable reactivity with various reactive oxygen species (ROS). jst.go.jpnih.govnih.gov These interactions are central to their function as antioxidants and radioprotectors. nih.gov Studies have compared the reactivity of five-membered ring nitroxyls like CmP with six-membered ring analogues such as 4-hydroxyl-2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPOL). jst.go.jpnih.govnih.gov

The reactions with key ROS, namely the hydroxyl radical (•OH) and superoxide (B77818) (O₂•⁻), have been investigated. jst.go.jpnih.govnih.gov For CmP, a greater degree of oxidation was observed in the presence of •OH generated from a H₂O₂-UV system compared to the superoxide-generating hypoxanthine-xanthine oxidase (HX-XO) system. jst.go.jpnih.gov This is in contrast to TEMPOL, which showed higher oxidation in the HX-XO system. jst.go.jpnih.gov

The hydroxylamine (B1172632) form of CmP (CmP-H) also interacts with ROS, undergoing one-electron oxidation back to the nitroxyl radical. jst.go.jpnih.gov The amount of oxidized CmP-H was found to be approximately three times greater than that of TEMPOL-H, and this oxidation occurred evenly in both •OH and O₂•⁻ environments. jst.go.jpnih.gov

Table 1: Reactivity of Nitroxyl Radicals with Reactive Oxygen Species

| Nitroxyl Compound | ROS System | Observation | Reference |

|---|---|---|---|

| 3-carbamoyl-2,2,5,5-tetramethylpyrrolidine-N-oxyl (CmP) | •OH (H₂O₂-UV) | Higher oxidation | jst.go.jpnih.gov |

| 3-carbamoyl-2,2,5,5-tetramethylpyrrolidine-N-oxyl (CmP) | O₂•⁻ (HX-XO) | Lower oxidation | jst.go.jpnih.gov |

| 4-hydroxyl-2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPOL) | •OH (H₂O₂-UV) | Lower oxidation | jst.go.jpnih.gov |

| 4-hydroxyl-2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPOL) | O₂•⁻ (HX-XO) | Higher oxidation | jst.go.jpnih.gov |

| 3-carbamoyl-2,2,5,5-tetramethylpyrrolidine-N-oxyl hydroxylamine (CmP-H) | •OH and O₂•⁻ | Even oxidation, ~3x more than TEMPOL-H | jst.go.jpnih.gov |

The antioxidant activity of 2,2,5,5-tetramethylpyrrolidine and pyrroline-based nitroxides is linked to their redox cycle, involving one-electron reduction to hydroxylamines and one-electron oxidation to oxoammonium cations. nih.govmdpi.com These three forms can coexist and participate in reactions with various radicals. mdpi.com

The antioxidant pathways can be summarized as follows:

Reaction with Superoxide: Nitroxides can be oxidized by superoxide. This reaction is part of a catalytic cycle where the resulting oxoammonium cation is reduced back to the nitroxide. mdpi.com

Reduction to Hydroxylamine: In a cellular environment, nitroxides can be reduced to their corresponding hydroxylamines. mdpi.com These hydroxylamines can then act as antioxidants by donating a hydrogen atom. mdpi.com

Inhibition of Fenton and Haber-Weiss Reactions: These radicals can suppress the formation of highly reactive hydroxyl radicals by inhibiting these iron-catalyzed reactions. dntb.gov.ua

Recent studies on human red blood cells have shown that pyrrolidine (B122466) and pyrroline (B1223166) nitroxide derivatives can increase the activity of superoxide dismutase (SOD). nih.govresearchgate.net However, they may also exhibit some pro-oxidant properties, as indicated by a decrease in ascorbic acid concentration and an increase in methemoglobin levels. nih.govresearchgate.net

Role in Polymerization Processes.mdpi.comicp.ac.ru

Nitroxide-mediated polymerization (NMP) is a controlled radical polymerization (CRP) technique where nitroxide radicals reversibly trap propagating polymer chains. mdpi.comicp.ac.ru This process allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. icp.ac.ru

The fundamental mechanism of NMP involves the reversible homolysis of a C–ON bond in a macroalkoxyamine at elevated temperatures. icp.ac.ru This releases the stable nitroxide radical and the active polymer chain, which can then propagate before being recaptured by the nitroxide. icp.ac.ru

Five-membered ring nitroxides, such as 2,2,5,5-tetramethylpyrrolidine-N-oxyl (PROXYL) derivatives, have been shown to form more thermally stable alkoxyamines compared to their six-membered counterparts like TEMPO. researchgate.net This leads to better control over the polymerization of monomers like styrene (B11656) and acrylates, resulting in higher conversions and lower polydispersity indices. researchgate.net The first successful NMP was achieved in 1982 using 1-(1-cyano-1-methylethoxy)-2,2,5,5-tetramethylpyrrolidine. mdpi.com

The steric bulk of the nitroxide is a crucial factor. researchgate.net Acyclic nitroxides, which are generally bulkier, facilitate the C–ON bond homolysis at lower temperatures, leading to improved polymerization outcomes for a wider range of monomers. researchgate.net

Chemical Transformations and Functional Group Compatibility

The reactivity of the parent amine, 2,2,5,5-tetramethylpyrrolidine, allows for various chemical transformations. Acylation reactions have been explored, for instance, treatment of 2,2,5,5-tetramethylpyrrolidine with carbonyl dichloride yields the 1-chlorocarbonyl derivative. rsc.org This derivative can then react with alcohols and amines in a normal fashion. rsc.org

In contrast, the acylation of the six-membered ring analogue, 2,2,6,6-tetramethylpiperidine (B32323), with agents like acetic anhydride (B1165640) or acetyl chloride can lead to ring fission under certain conditions. rsc.org However, modifying the reaction conditions can produce the expected 1-acetyl-2,2,6,6-tetramethylpiperidine. rsc.org

Alkylation reactions of related O-alkanoylTEMPOs have been demonstrated, where the lithium anionic species generated upon treatment with LDA can act as a nucleophile for alkylation at the methylene (B1212753) carbon. nih.gov

Derivatives of 2,2,5,5-tetramethylpyrroline-1-oxyl can be designed to be suitable for nucleophilic additions. For example, a reactive dienone has been prepared from 3-formyl-2,2,5,5-tetramethylpyrroline-1-oxyl, which can undergo nucleophilic addition with thiol or amine groups. clockss.org

Furthermore, silyl (B83357) ketene (B1206846) imines, generated in situ from nitriles using a silyl triflate and a hindered amine base like 2,2,6,6-tetramethylpiperidine, can act as nucleophiles for the cyanoalkylation of various electrophiles, including nitrones. richmond.edu

Influence of Steric Hindrance on Reactivity

The reactivity of nitroxyl radicals, including 2,2,5,5-tetramethylpyrrolidine and its derivatives, is significantly modulated by steric hindrance around the nitroxyl group. This steric shielding, primarily afforded by the four methyl groups adjacent to the nitrogen-oxygen (N-O) bond, plays a crucial role in the stability and reaction kinetics of these radicals. u-tokyo.ac.jpresearchgate.netacs.org

The bulky tetramethyl substituents physically obstruct the pathway to the radical center, thereby influencing its interactions with other molecules. cymitquimica.com This steric hindrance is a key factor in the stability of these compounds, as it limits the rate of reactions that would otherwise lead to the degradation of the radical. u-tokyo.ac.jpresearchgate.net For instance, the stability of 2,2,5,5-tetramethylpyrrolidine-based nitroxides is, in part, attributed to the kinetic stabilization provided by these four α-methyl groups which shield the radical. u-tokyo.ac.jp

A notable comparison can be drawn between five-membered pyrrolidine rings and six-membered piperidine (B6355638) rings. The five-membered ring structure of a 2,2,5,5-tetramethylpyrrolidine derivative like 3-carbamoyl-2,2,5,5-tetramethylpyrrolidine-N-oxyl (CmP) is relatively fixed and planar. nih.gov This conformation ensures that the radical on the π-orbital of the N-O bond is consistently shielded by the four neighboring methyl groups. nih.gov In contrast, the six-membered ring of a compound like 4-hydroxyl-2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPOL) is more flexible and can interchange between boat and chair conformations. nih.gov This flexibility can momentarily expose the radical, making it more susceptible to reaction. nih.gov Consequently, five-membered pyrrolidine nitroxides generally exhibit higher stability towards reduction compared to their six-membered piperidine counterparts. nih.govresearchgate.net

Research has demonstrated that increasing the bulk of the alkyl substituents at the carbons adjacent to the nitroxyl group further enhances stability. acs.orgresearchgate.net Nitroxides with ethyl groups instead of methyl groups, often termed "sterically shielded" nitroxides, show a markedly higher resistance to chemical reduction by biological components than their tetramethyl counterparts. acs.org Among these, the pyrrolidine derivatives are reported to be the most stable. acs.org

The influence of steric hindrance is also evident in reaction rates with various species. For example, in reactions with methyl radicals, the reduction rates of sterically shielded nitroxides were observed to decrease with increasing steric bulk. researchgate.netresearchgate.net This underscores the direct relationship between the degree of steric hindrance and the reactivity of the nitroxide.

Quantitative evaluation models have been developed to understand and predict the effect of steric hindrance. researchgate.netnih.gov These models, which go beyond static structures to consider the dynamic nature of the molecule, calculate parameters based on theoretical activation enthalpies of model reactions. researchgate.netnih.gov Such studies confirm that an increase in the number of substituents around the reaction center leads to a greater degree of steric hindrance. researchgate.net

The table below presents a qualitative comparison of the relative stability of different classes of nitroxyl radicals, highlighting the role of the ring structure and substituent bulk, which are direct consequences of steric hindrance.

| Nitroxyl Radical Class | Ring Size | Substituents | Relative Stability to Reduction | Primary Reason for Stability Difference |

| Pyrrolidine Nitroxides | 5-membered | Tetramethyl | High | Rigid, planar ring structure provides consistent steric shielding. nih.govnih.gov |

| Piperidine Nitroxides | 6-membered | Tetramethyl | Moderate | Flexible ring can expose the radical center. nih.gov |

| Sterically Shielded Pyrrolidine Nitroxides | 5-membered | Tetraethyl | Very High | Increased bulk of ethyl groups enhances steric protection. acs.org |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Spin Labels in Chemical and Biological Systems

Derivatives of 2,2,5,5-tetramethylpiperidine, particularly those bearing a nitroxide radical, are widely employed as spin labels. These paramagnetic molecules, when introduced into a system, provide detailed information about the local environment and dynamics through Electron Paramagnetic Resonance (EPR) spectroscopy. The steric hindrance provided by the four methyl groups enhances the stability of the nitroxide radical, making these compounds robust probes.

Site-directed spin labeling (SDSL) is a powerful technique for investigating protein structure, dynamics, and interactions. This method involves the introduction of a spin label at a specific site within a biomolecule. nih.gov A commonly used spin label for this purpose is (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (B1239399) (MTSL), a derivative of this compound. nih.govnih.gov The process typically involves site-directed mutagenesis to introduce a cysteine residue at the desired location in a protein, followed by the covalent attachment of the thiol-specific spin label. nih.govnih.gov

This technique has been instrumental in studying the conformational changes in proteins, mapping protein-protein and protein-ligand interactions, and elucidating the architecture of complex biological assemblies. nih.govcam.ac.uk For instance, EPR studies on spin-labeled proteins can reveal information about the secondary structure, membrane-insertion depths, and local dynamics of different protein regions. nih.gov

Another notable example is the use of the spin-labeled amino acid, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC). TOAC is a nitroxide spin-labeled, achiral Cα-tetrasubstituted amino acid that can be incorporated into peptide sequences. It serves as a rigid electron paramagnetic resonance probe and has been shown to be an effective promoter of β-turn and helix conformations in peptides.

Spin labels derived from tetramethylpiperidine (B8510282) are also valuable tools for studying molecular migration and transport processes, particularly across biological membranes. By labeling molecules of interest, researchers can use EPR spectroscopy to monitor their movement and partitioning between different environments.

An example of this application is the study of the transport of spin-labeled compounds across erythrocyte membranes. acs.org Furthermore, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a well-known nitroxide spin label, has been utilized to investigate membrane phase separations in plant leaves. nih.gov The partitioning of TEMPO between the aqueous and lipid components of the leaf tissue, as measured by EPR, provides insights into the temperature-induced phase changes in the cell membranes. nih.gov These studies are crucial for understanding the responses of biological systems to environmental stress.

Building Blocks for Complex Molecular Architectures

The robust and sterically hindered scaffold of this compound makes it an excellent building block for the synthesis of more complex and functional molecules. Its derivatives serve as versatile intermediates in the construction of novel organic materials and supramolecular assemblies. chemicalbook.com

The stable nitroxide radical of tetramethylpiperidine derivatives can be incorporated into larger molecular frameworks to create bi- and polyradicals. These molecules, containing two or more unpaired electrons, are of significant interest in materials science for their potential applications in molecular magnets, batteries, and as polarizing agents in dynamic nuclear polarization (DNP) NMR spectroscopy. The synthesis of these complex radical systems often relies on the versatile chemistry of the tetramethylpiperidine core.

| Type of Radical | Synthetic Approach | Potential Application |

| Biradical | Coupling of two functionalized tetramethylpiperidine nitroxide units | Molecular magnetism, spin probes for long-range distance measurements |

| Polyradical | Polymerization of a tetramethylpiperidine nitroxide-containing monomer | Organic radical batteries, polarizing agents in DNP-NMR |

The tetramethylpiperidine skeleton can be chemically modified at various positions to introduce a wide range of functional groups. This allows for the synthesis of tailored molecules with specific properties for applications in pharmaceuticals, agrochemicals, and materials science. chemicalbook.com The hindered amine functionality can be preserved while other parts of the molecule are elaborated, leading to the creation of complex architectures with the stable radical precursor intact. For example, s-tetrazines have been explored as building blocks for new functional molecules and molecular materials. nih.gov

Emerging Roles in Organocatalysis and Other Catalytic Systems

In recent years, derivatives of tetramethylpiperidine have gained attention for their emerging roles in organocatalysis and other catalytic systems. Their unique steric and electronic properties can be harnessed to promote a variety of chemical transformations.

The nitroxide radical of 2,2,6,6-tetramethylpiperidine (B32323) (TEMPO) and its derivatives are well-known for their application in selective oxidation reactions. TEMPO can act as a catalyst in conjunction with a stoichiometric oxidant to convert primary alcohols to aldehydes and secondary alcohols to ketones with high selectivity. This catalytic system is widely used in both laboratory and industrial settings.

Furthermore, tetramethylpiperidine derivatives are being explored in other areas of catalysis. For instance, they have been used in photocatalytic systems. In one example, a system composed of a benzimidazolium aryloxide and a tetramethylpiperidine derivative was used to promote desulfonylative α-oxyamination reactions. Guanidine derivatives, which share some structural similarities in terms of sterically hindered basic sites, have also been investigated as organocatalysts for various organic transformations. nih.gov The development of new catalytic systems based on the tetramethylpiperidine scaffold is an active area of research with the potential to provide novel and efficient methods for chemical synthesis. For example, 2,2,6,6-tetramethylpiperidine has been studied in the context of Ziegler-Natta catalysts for ethylene (B1197577) polymerization. ndl.gov.in

Development of Reactive Oxygen Species Scavengers

The unique structural characteristics of this compound have led to the development of its derivatives as potent scavengers of reactive oxygen species (ROS). These derivatives, particularly stable nitroxide radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its analogues, have been the subject of extensive research for their antioxidant properties.

One area of investigation has been the synthesis and evaluation of novel 2,2,6,6-tetramethylpiperidine derivatives for their capacity to scavenge superoxide (B77818) radicals and inhibit iron and ascorbate-driven Fenton reactions. For instance, novel derivatives have demonstrated promising antioxidant and radioprotective capabilities, providing a foundation for further pharmacological exploration. nih.gov Another derivative, 4-ferrocenecarboxyl-2,2,6,6-tetramethylpiperidine-1-oxyl (FC-TEMPO), has been shown to effectively scavenge superoxide radicals (O₂⁻) and reduce ROS levels in lung carcinoma cells, indicating its potential in mitigating oxidative stress. researchgate.net

The mechanism by which these compounds exert their effects often involves the disturbance of the free radical balance within cellular systems. researchgate.net For example, 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) has been found to alleviate lung injury by scavenging ROS. nih.gov Tempol is a cell membrane-permeable compound that can catalytically dismutate superoxide and limit the formation of toxic hydroxyl radicals. researchgate.net Research has also shown that Tempol can inhibit peroxynitrite-mediated nitration of phenolic compounds, suggesting a catalytic-like mechanism of action. acs.org

The following table summarizes the observed effects of specific this compound derivatives on different reactive oxygen species.

| Derivative | Reactive Oxygen Species Targeted | Observed Effect |

| Tempace and Troxyl | Superoxide (O₂⁻) | Scavenging and inhibition of Fenton reaction nih.gov |

| 4-ferrocenecarboxyl-2,2,6,6-tetramethylpiperidine-1-oxyl (FC-TEMPO) | Superoxide (O₂⁻) | Effective scavenging and reduction of ROS levels in cancer cells researchgate.net |

| 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) | Superoxide (O₂⁻), Hydroxyl Radicals (•OH), Peroxynitrite (ONOO⁻) | Catalytic dismutation of superoxide, limitation of hydroxyl radical formation, and inhibition of peroxynitrite-mediated nitration researchgate.netacs.org |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,2,5,5-tetramethylpiperidine and its derivatives, DFT calculations are employed to determine molecular geometries, electronic properties, and vibrational frequencies. researchgate.net

Key electronic properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A larger HOMO-LUMO gap suggests lower chemical reactivity and higher stability.

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other chemical species. researchgate.net For hindered amine structures, the MEP can reveal the accessibility of the nitrogen lone pair, which is critical to its function as a radical scavenger.

Theoretical calculations often use various functionals and basis sets, such as B3LYP/6-31G, to achieve results that correlate well with experimental data. unibo.it These studies can predict parameters like bond lengths, bond angles, and dipole moments, providing a detailed picture of the molecule's three-dimensional structure and electronic character. researchgate.netnih.gov

Table 1: Calculated Electronic Properties of a Piperidine (B6355638) Derivative

| Property | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | 1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. nih.gov | 7.7 eV |

| Dipole Moment | A measure of the net molecular polarity. | 1.5 D |

Mechanistic Insights into Reaction Pathways and Intermediates

Computational studies are instrumental in elucidating the complex reaction mechanisms involving hindered amines like this compound, particularly in their role as light stabilizers (HALS). The primary function of HALS is to scavenge free radicals that initiate polymer degradation. wikipedia.orgresearchgate.net This process, often referred to as the Denisov cycle, involves a series of reactions where the hindered amine is converted to a stable nitroxyl (B88944) radical, which then traps further radicals. wikipedia.orgyoutube.com

Quantum chemical calculations can model the transition states and intermediates of these reaction pathways. copernicus.orgresearchgate.net For example, calculations can determine the activation energies for hydrogen abstraction from the N-H bond of the piperidine by a peroxy radical (ROO•), the initial step in the stabilization cycle. wikipedia.org

R-H + ROO• → R• + ROOH

(Polymer)

(HALS Mechanism)

>N-H + R• → >N• + RH >N• + ROO• → >N-O-OR >N-H + ROO• → >N• + ROOH >N• → >N-O• (Nitroxyl Radical) >N-O• + R• → >N-O-R

These studies can also investigate the subsequent reactions of the aminyl radical (>N•) and the nitroxyl radical (>NO•). The steric hindrance provided by the four methyl groups around the piperidine ring is a key feature that can be modeled computationally. copernicus.orgresearchgate.net This steric bulk enhances the stability of the nitroxyl radical, preventing side reactions and allowing it to participate effectively in the cyclic radical-trapping process, which contributes to the high efficiency and long lifetime of HALS. wikipedia.orgyoutube.com

Table 2: Computationally Modeled Steps in HALS Mechanism

| Reaction Step | Description | Key Computational Insight |

|---|---|---|

| Initiation | Hydrogen abstraction from the amine by a polymer peroxy radical. | Calculation of activation energy barrier. |

| Formation of Nitroxyl Radical | Oxidation of the hindered amine to its corresponding nitroxyl radical. | Modeling the stability and electronic structure of the radical intermediate. |

| Radical Trapping | The nitroxyl radical scavenges alkyl polymer radicals (R•). | Elucidation of the reaction pathway and thermodynamics. |

| Regeneration | The HALS molecule is regenerated, allowing it to participate in further cycles. | Confirmation of the cyclic nature of the stabilization process. wikipedia.org |

Solvation Effects and Aggregation Behavior Modeling

The behavior of this compound in different environments is critical to its application. Computational models can simulate the effects of solvents on the molecule's conformation and properties. Solvation models, such as the Reference Interaction Site Model Self-Consistent Field (RISM-SCF) theory, can be used to study the solvent's influence on the electronic structure and stability of the solute. kyoto-u.ac.jp

These models calculate the solvation free energy and analyze the distribution of solvent molecules around the solute. kyoto-u.ac.jp This is particularly important for understanding how polar and nonpolar solvents might affect the reactivity of the hindered amine group. For instance, the solvent can influence the energies of electronic transitions, such as the n → π* transition in the corresponding nitroxyl radical. kyoto-u.ac.jp

Furthermore, molecular dynamics (MD) simulations can be employed to model the aggregation behavior of these molecules. In polymeric systems, the compatibility and distribution of additives like HALS are crucial for their effectiveness. MD simulations can predict how multiple HALS molecules might interact with each other and with polymer chains, providing insights into their dispersion and potential for aggregation within the polymer matrix.

Table 3: Parameters from Solvation and Aggregation Modeling

| Modeling Technique | Parameter Investigated | Significance |

|---|---|---|

| RISM-SCF | Solvation Free Energy (Δµ) | Quantifies the energetic stability of the molecule in a given solvent. kyoto-u.ac.jp |

| RISM-SCF | Solvent Distribution Function | Describes the arrangement of solvent molecules around the solute. kyoto-u.ac.jp |

| Molecular Dynamics (MD) | Radial Distribution Function | Indicates the probability of finding molecules at a certain distance from a reference molecule, revealing aggregation tendencies. |

| MD/Molecular Mechanics | Interaction Energies | Calculates the forces between HALS molecules and polymer chains to assess compatibility. |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

A primary barrier to the widespread investigation of 2,2,5,5-tetramethylpiperidine is the lack of diverse and high-yielding synthetic methodologies. Future research must prioritize the development of robust and scalable synthetic routes. Current strategies for synthesizing substituted piperidines often involve catalytic hydrogenation of pyridine (B92270) precursors, reductive amination of ketones, or various cyclization and annulation reactions. mdpi.comnih.gov Adapting these established methods for the specific synthesis of the 2,2,5,5-tetramethyl scaffold is a critical first step.

Key research objectives in this area should include:

Precursor Synthesis: Devising efficient methods to produce the requisite ketone (2,2,5,5-tetramethyl-4-piperidone) or pyridine precursors for subsequent transformation.

Stereoselective Synthesis: Exploring stereoselective routes to access specific enantiomers or diastereomers of functionalized derivatives, which is crucial for applications in catalysis and medicinal chemistry.

Process Optimization: Focusing on improving reaction conditions to enhance yield, reduce byproducts, and ensure economic viability for larger-scale production. An example of process optimization for a related compound involved the synthesis of 2,2,5,5-tetramethylpiperazine, where reaction conditions were fine-tuned to achieve a 62% yield. prepchem.com

| Potential Synthetic Strategy | Description | Key Research Challenge | Relevant Precursor Example |

|---|---|---|---|

| Reductive Amination | The reaction of 2,2,5,5-tetramethyl-4-piperidone with ammonia (B1221849) or a primary amine in the presence of a reducing agent. | Efficient synthesis of the ketone precursor and controlling over-alkylation. | 2,2,6,6-Tetramethylpiperidin-4-one chemicalbook.com |

| Pyridine Hydrogenation | Catalytic hydrogenation of a corresponding 2,2,5,5-tetramethylpyridine derivative. | Synthesis of the substituted pyridine ring and ensuring complete reduction without ring opening. | 2,5- and 2,3-substituted pyridines nih.gov |

| [5+1] Annulation Reactions | The cyclization of a five-carbon chain with a nitrogen source, a method that can offer high stereoselectivity. nih.gov | Designing and synthesizing the appropriate linear precursor with the required gem-dimethyl groups. | Hydroxylated linear amines nih.gov |

Exploration of New Reactivity Profiles and Catalytic Functions

The derivatives of the isomeric 2,2,6,6-tetramethylpiperidine (B32323), particularly the stable nitroxide radical TEMPO, are renowned for their role in catalysis, most notably in the selective oxidation of alcohols. alfachemic.comresearchgate.net The distinct steric environment of the this compound framework presents an exciting opportunity to explore new reactivity and catalytic functions.

Future research should investigate:

Nitroxide Radical Catalysis: The synthesis and catalytic activity of the corresponding this compound-1-oxyl (a TEMPO isomer). The reduced symmetry could influence its redox potential and substrate selectivity in oxidation reactions, potentially offering complementary reactivity to TEMPO.

Hindered Base Catalysis: Like its isomer, this compound can function as a sterically hindered, non-nucleophilic base. chemicalbook.com Detailed studies are needed to compare its pKa, kinetic basicity, and performance in base-mediated reactions, such as deprotonations and elimination reactions, where its unique shape might afford different selectivity.

Ligand Development for Transition Metal Catalysis: The nitrogen atom can serve as a coordination site for transition metals. Functionalized this compound derivatives could be designed as novel ligands for asymmetric catalysis, where the chiral environment around the metal center could be finely tuned.

| Potential Catalytic Role | Mechanistic Basis | Research Goal | Analogous System |

|---|---|---|---|

| Selective Oxidation Catalyst | Formation of a stable nitroxyl (B88944) radical that acts as the active oxidant. | To evaluate selectivity and efficiency in alcohol oxidation, potentially with substrates that are challenging for TEMPO. | TEMPO-mediated oxidation researchgate.net |

| Non-Nucleophilic Base | Steric hindrance around the nitrogen atom prevents it from acting as a nucleophile while retaining its basicity. | To map its utility in sensitive deprotonation reactions where substrate-base interactions are critical. | Lithium tetramethylpiperidide (LiTMP) sigmaaldrich.com |

| Chiral Ligand Component | Coordination to a metal center to create a chiral catalytic environment. | To synthesize chiral derivatives and test their efficacy in asymmetric transformations like hydrogenation or C-C bond formation. | Cinchona alkaloids on platinum catalysts ethz.ch |

Expanded Applications in Interdisciplinary Research

The applications of hindered amines are extensive, ranging from polymer additives to pharmaceutical intermediates. chemicalbook.com Research into this compound could open new avenues in materials science, medicinal chemistry, and beyond.

Emerging areas for exploration include:

Materials Science: Hindered amine light stabilizers (HALS) are crucial for preventing the photodegradation of polymers. The 2,2,6,6-tetramethylpiperidine moiety is a cornerstone of HALS technology. wikipedia.org Investigating the efficacy of this compound-based HALS could lead to new stabilizers with different diffusion properties, polymer compatibility, or stabilization mechanisms. Its derivatives could also be used in the preparation of advanced materials, such as functionalized graphene oxide. mallakchemicals.com

Medicinal Chemistry: The piperidine (B6355638) ring is a privileged scaffold found in numerous pharmaceuticals. mdpi.com The rational design of novel bioactive compounds based on the this compound core is a promising direction. Its unique substitution pattern could be used to control the conformation of drug candidates, potentially improving their binding affinity and selectivity for biological targets such as transporters or enzymes. nih.gov

Polymer Chemistry: Stable nitroxide radicals derived from this amine could be used as mediators in Nitroxide-Mediated Polymerization (NMP), a controlled radical polymerization technique. The different steric and electronic properties of the 2,2,5,5-isomer might influence the polymerization kinetics and control over molar mass distribution.

Design of Next-Generation Functionalized Derivatives

The true potential of the this compound scaffold lies in the creation of novel functionalized derivatives with tailored properties. The principles of rational catalyst and materials design can guide the synthesis of next-generation molecules. ethz.ch

Future design and synthesis efforts could target:

Multi-functional Catalysts: Attaching other catalytic moieties to the piperidine ring to create bifunctional catalysts capable of mediating cascade reactions.

Polymerizable Monomers: Introducing polymerizable groups (e.g., vinyl, acrylate) to incorporate the hindered amine structure into polymer backbones, creating materials with built-in stability or functionality. researchgate.net

Advanced Protecting Groups: Developing new amine-protecting groups based on this scaffold, analogous to the Tempoc group derived from TEMPO, which could offer unique cleavage conditions or stability profiles.

Probes for Biological Systems: Functionalizing the scaffold with fluorescent tags or spin labels for use in chemical biology to probe cellular environments or protein structures.

By systematically pursuing these research avenues, the scientific community can move beyond the shadow of the well-known 2,2,6,6-isomer and establish this compound as a valuable and versatile platform for innovation in chemistry and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.